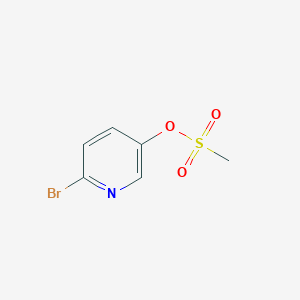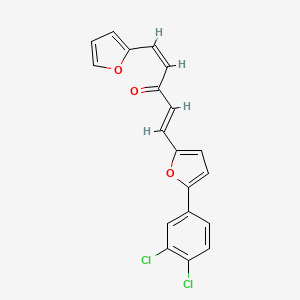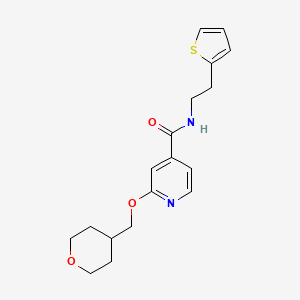
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic compound with the chemical formula C12H16BNO3 . It appears as a white crystalline solid .
Synthesis Analysis
The synthesis of this compound is quite complex. A commonly used method involves a reaction between benzylamine and o-chlorophenylboronic acid . The specific steps can be referred to in relevant organic synthesis literature or patents .Physical And Chemical Properties Analysis
This compound is soluble in ethanol, ketones, and organic solvents, but insoluble in water . It has a melting point of approximately 150-152°C .Applications De Recherche Scientifique
Organic Synthesis and Chemical Diversity
The compound and its derivatives are utilized in diversity-oriented synthesis strategies to create libraries of structurally diverse non-natural compounds. For instance, oxidative carbon-hydrogen bond activation reactions facilitated the synthesis of tetrahydropyrans, further diversified through click chemistry reactions. This approach aims to generate compounds for screening against various biological targets, highlighting the role of such molecules in expanding the chemical space for drug discovery and other applications (Zaware et al., 2011).
Catalysis and Green Chemistry
Isonicotinic acid, related to the compound , has been employed as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, showcasing an eco-friendly and efficient method for preparing these heterocyclic compounds. The reaction exemplifies the compound's potential utility in promoting greener synthetic pathways that are simple, efficient, and minimize the use of harmful solvents (Zolfigol et al., 2013).
Materials Science
In materials science, derivatives of tetrahydro-2H-pyran have been synthesized and explored for their potential applications. For example, compounds featuring the tetrahydro-2H-pyran moiety have been studied for their ability to form complexes with metals, which could have implications for developing new materials with unique electronic or catalytic properties (Singh et al., 2001).
Corrosion Inhibition
Pyran derivatives have demonstrated significant potential as corrosion inhibitors, providing a protective layer for metals against acid corrosion. This application is crucial for industries where metal longevity and integrity are paramount. The effectiveness of such compounds in inhibiting corrosion underscores their importance in materials science and engineering (Saranya et al., 2020).
Safety And Hazards
As an organic compound, it generally has a certain level of toxicity and irritability . During operation, appropriate personal protective equipment should be worn to avoid direct skin contact and inhalation of vapors . In storage and handling, it should be avoided from contact with oxidants and strong acids to prevent dangerous reactions . Good ventilation conditions should be ensured during use to reduce the accumulation of organic solvent vapors . In case of an accident, appropriate emergency measures should be taken promptly, such as eye washing, skin rinsing, etc., and medical assistance should be sought .
Orientations Futures
Propriétés
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(20-8-4-16-2-1-11-24-16)15-3-7-19-17(12-15)23-13-14-5-9-22-10-6-14/h1-3,7,11-12,14H,4-6,8-10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCIYHNFIHEJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664085.png)
![Methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2664088.png)

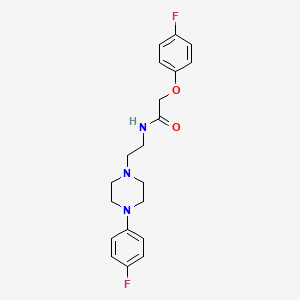
![3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2664094.png)
![2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2664096.png)
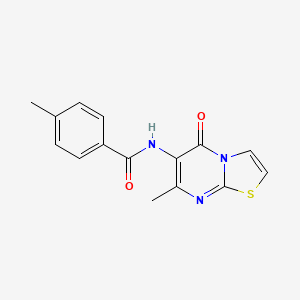
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2664098.png)
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664100.png)
